Home > Products > Screening Compounds P39187 > 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone - 1058204-67-3

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone

Catalog Number: EVT-3000771
CAS Number: 1058204-67-3
Molecular Formula: C17H17ClN6O2
Molecular Weight: 372.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

The following compounds are related to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone based on the presence of a [, , ]triazolo[4,3-b]pyridazine core and/or a piperazine moiety, often in the context of biological activity evaluations like antiproliferative, anticancer, or kinase inhibitory activities.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor developed by AstraZeneca. [] It exhibits excellent pharmacokinetic properties and demonstrates high potency both in vitro and in vivo, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies. [] AZD5153's enhanced potency is attributed to its bivalent binding mechanism. []
  • Relevance: AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine structure with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone, and both compounds feature a piperazine ring, although in AZD5153 it is part of a larger 1,3-dimethyl-piperazin-2-one moiety. This structural similarity suggests a potential for similar biological activity profiles. ([1]: https://www.semanticscholar.org/paper/12ca5048c9d1dded9c4ed9575deda1ba759faf2d)

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met, developed by Pfizer. [] Although initially exhibiting attractive properties as a potential anticancer agent, it was found to be a pan-phosphodiesterase (PDE) inhibitor, leading to adverse cardio-related effects in rats, ultimately terminating its preclinical development. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone. The presence of this common core structure, known for its involvement in various biological activities, suggests a possible shared starting point in the design and development of both compounds. ([2]: https://www.semanticscholar.org/paper/4e482be04c32f493c8f0c0cb030f3bf153b26020)

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It targets both wild-type MET and clinically relevant mutants, demonstrating a unique binding mode. [] Though intended for oral administration, challenges in achieving satisfactory absorption led to its development as a parenteral agent. []

2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

  • Compound Description: These compounds were synthesized as part of a library exploring antiproliferative activity. [] While initially designed as potential thrombin inhibitors and fibrinogen receptor antagonists, the [, , ]triazolo[4,3-b]pyridazine derivatives displayed antiproliferative effects against endothelial and tumor cells in their ester form. []
  • Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone. They showcase how modification of the substituents around the core can significantly alter the biological activity profile, shifting from targeting coagulation factors to exhibiting antiproliferative properties. ([4]: https://www.semanticscholar.org/paper/e9d45a8de52ac598c7b994f59ec8b56c35aa93e6)

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This series of compounds was evaluated for its antimicrobial activity. [] The results indicated that these derivatives exhibited good to moderate activity against various microorganisms. []
  • Relevance: These compounds, built around the 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl core, highlight the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold, present in 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone, in generating diversely functionalized derivatives with potential for various biological activities. ([5]: https://www.semanticscholar.org/paper/2521ccdf110cdc9438124a6c0bf00b701b4ecb06)

This list demonstrates the diversity of chemical structures and biological activities associated with compounds incorporating the [, , ]triazolo[4,3-b]pyridazine core or piperazine moiety. Further research and exploration of these compounds could lead to the development of novel therapeutic agents for various disease indications.

Properties

CAS Number

1058204-67-3

Product Name

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone

IUPAC Name

2-(3-chlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.81

InChI

InChI=1S/C17H17ClN6O2/c18-13-2-1-3-14(10-13)26-11-17(25)23-8-6-22(7-9-23)16-5-4-15-20-19-12-24(15)21-16/h1-5,10,12H,6-9,11H2

InChI Key

IWJPAHWGACOWGT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.